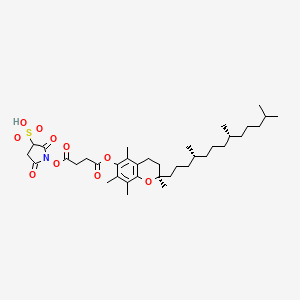

(+)-Alpha-tocopherol sulfo-nhs succinate

Übersicht

Beschreibung

(+)-Alpha-tocopherol sulfo-nhs succinate is a derivative of alpha-tocopherol, commonly known as vitamin E. This compound is modified with a sulfo-nhs (N-hydroxysulfosuccinimide) ester, which enhances its solubility in aqueous solutions and facilitates its use in various biochemical applications. The compound is primarily used in the field of bioconjugation, where it serves as a crosslinking agent to label or modify proteins and other biomolecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-alpha-tocopherol sulfo-nhs succinate typically involves the esterification of alpha-tocopherol with sulfo-nhs. The reaction is carried out in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to activate the carboxyl group of alpha-tocopherol, which then reacts with the sulfo-nhs to form the ester. The reaction conditions usually involve a slightly acidic to neutral pH (4.5-7.2) and are performed in an aqueous or mixed solvent system .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization to remove any impurities and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-Alpha-tocopherol sulfo-nhs succinate primarily undergoes nucleophilic substitution reactions. The sulfo-nhs ester reacts with primary amines present in proteins and other biomolecules, forming stable amide bonds .

Common Reagents and Conditions

The common reagents used in these reactions include primary amines, which are nucleophiles that attack the electrophilic carbonyl carbon of the sulfo-nhs ester. The reactions are typically carried out in phosphate-buffered saline (PBS) at a pH of 7.2-7.5 to maintain the stability of the sulfo-nhs ester .

Major Products

The major products formed from these reactions are amide-linked conjugates of alpha-tocopherol with the target biomolecule. These conjugates retain the antioxidant properties of alpha-tocopherol while being covalently attached to the biomolecule of interest.

Wissenschaftliche Forschungsanwendungen

(+)-Alpha-tocopherol sulfo-nhs succinate has a wide range of applications in scientific research:

Chemistry: Used as a crosslinking agent in the synthesis of bioconjugates and polymers.

Biology: Employed in the labeling and modification of proteins, peptides, and other biomolecules for various assays and studies.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent due to its antioxidant properties.

Industry: Utilized in the production of functionalized materials and surfaces for biosensors and diagnostic devices

Wirkmechanismus

The mechanism of action of (+)-alpha-tocopherol sulfo-nhs succinate involves the formation of stable amide bonds with primary amines in target biomolecules. The sulfo-nhs ester group reacts with the amine group, resulting in the release of N-hydroxysulfosuccinimide and the formation of the amide bond. This covalent modification can alter the properties of the target biomolecule, such as its solubility, stability, and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-hydroxysuccinimide (NHS) esters: Similar to sulfo-nhs esters but less water-soluble.

Imidoesters: Another class of amine-reactive crosslinkers with different reactivity and stability profiles.

Carbodiimides: Used for carboxyl-to-amine crosslinking but require different reaction conditions

Uniqueness

(+)-Alpha-tocopherol sulfo-nhs succinate is unique due to its combination of the antioxidant properties of alpha-tocopherol and the water-solubility and reactivity of the sulfo-nhs ester. This makes it particularly useful for applications in aqueous environments and for modifying biomolecules without compromising their solubility or activity.

Biologische Aktivität

(+)-Alpha-tocopherol sulfo-NHS succinate is a modified form of alpha-tocopherol, commonly known as vitamin E. This compound is characterized by the presence of a sulfo-NHS (N-hydroxysulfosuccinimide) ester, which enhances its solubility in aqueous solutions and facilitates its application in bioconjugation processes. The biological activity of this compound is of significant interest due to its potential therapeutic applications, particularly in cancer treatment and antioxidant functions.

The synthesis of this compound involves the esterification of alpha-tocopherol with sulfo-NHS, typically using a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to activate the carboxyl group. This process results in a compound that can form stable amide bonds with primary amines in proteins and other biomolecules, altering their properties such as solubility and stability.

The mechanism of action is primarily through the formation of covalent bonds with target biomolecules, which can enhance their functional properties. This modification can lead to increased bioavailability and targeted delivery of therapeutic agents, especially in cancer treatments where enhanced solubility and stability are crucial .

Antioxidant Properties

As an antioxidant, this compound retains some properties of its parent compound, alpha-tocopherol. It has been shown to suppress oxidative stress by neutralizing free radicals, thus preventing cellular damage associated with lipid peroxidation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been reported to inhibit tumor cell proliferation through various mechanisms:

- Inhibition of DNA Synthesis : The compound disrupts the normal cell cycle by inhibiting essential proteins required for DNA replication .

- Induction of Apoptosis : Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including prostate and breast cancer cells .

- Synergistic Effects with Chemotherapy : When used in combination with chemotherapeutic agents like paclitaxel (PTX) and doxorubicin, it enhances their effectiveness against multidrug-resistant cancer phenotypes .

Case Studies

Several studies highlight the effectiveness of this compound in clinical and laboratory settings:

- In Vitro Studies : A study on BL6-F10 melanoma cells showed that supplementation with this compound resulted in significant decreases in cell proliferation at concentrations ranging from 5 to 10 µg/ml . This decrease was linked to increased levels of free radicals, suggesting a complex interaction between antioxidant activity and cellular growth regulation.

- Nanostructured Formulations : Research involving α-tocopherol succinate-based nanostructured formulations demonstrated enhanced tumor growth inhibition when combined with anticancer agents. These formulations showed improved drug delivery characteristics, leading to higher apoptotic activity in resistant cancer cells .

- Mechanistic Insights : Another study outlined how α-tocopheryl succinate activates protein kinase C via direct interaction, contributing to its anticancer effects by modulating signaling pathways involved in cell growth and apoptosis .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

2,5-dioxo-1-[4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H57NO10S/c1-23(2)12-9-13-24(3)14-10-15-25(4)16-11-20-37(8)21-19-29-28(7)34(26(5)27(6)35(29)47-37)46-32(40)17-18-33(41)48-38-31(39)22-30(36(38)42)49(43,44)45/h23-25,30H,9-22H2,1-8H3,(H,43,44,45)/t24-,25-,30?,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNSJITXQYOLGG-BARWUUTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H57NO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.